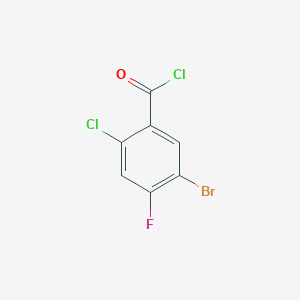

5-Bromo-2-chloro-4-fluorobenzoyl chloride

Description

5-Bromo-2-chloro-4-fluorobenzoyl chloride (CAS#: Not explicitly provided in evidence) is a halogenated benzoyl chloride derivative characterized by a benzene ring substituted with bromine (Br) at position 5, chlorine (Cl) at position 2, and fluorine (F) at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where it is used to introduce halogenated benzoyl groups into target molecules .

Properties

IUPAC Name |

5-bromo-2-chloro-4-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2FO/c8-4-1-3(7(10)12)5(9)2-6(4)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPVGYAOPDOQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Bromo-2-chloro-4-fluorobenzoyl chloride typically involves the chlorination, bromination, and fluorination of benzoyl chloride derivatives. One common method starts with 2-chlorobenzoic acid, which undergoes bromination and fluorination to yield the desired product. The reaction conditions often involve the use of reagents such as bromine and fluorine sources under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-fluorobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine, bromine, or fluorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

Catalysts: Palladium catalysts are frequently used in coupling reactions.

Solvents: Organic solvents such as dichloromethane and toluene are commonly used.

Major Products

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, coupling reactions with aryl boronic acids yield biaryl compounds .

Scientific Research Applications

Pharmaceutical Synthesis

5-Bromo-2-chloro-4-fluorobenzoyl chloride serves as an intermediate in the synthesis of various pharmaceuticals. Its reactive nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of complex organic compounds that are essential in drug development. For example, it can be used to synthesize active pharmaceutical ingredients (APIs) that target specific biological pathways.

Agrochemical Production

The compound is also utilized in the synthesis of agrochemicals, including herbicides and pesticides. Its ability to form derivatives with biological activity makes it valuable for developing crop protection agents that enhance agricultural productivity.

Material Science

In material science, this compound can be used to modify polymers and create functional materials with specific properties. The introduction of halogen atoms can alter the thermal stability and solubility of polymeric materials.

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the use of this compound as a precursor in synthesizing antiviral agents targeting viral replication pathways. The compound's reactivity facilitated the introduction of functional groups necessary for biological activity, resulting in compounds with enhanced efficacy against specific viruses.

Case Study 2: Development of Herbicides

Research has shown that derivatives synthesized from this compound exhibit potent herbicidal activity. These derivatives were tested against various weed species, demonstrating effective control and reduced crop damage compared to existing herbicides.

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for synthesizing APIs | Antiviral agents |

| Agrochemical Production | Synthesis of herbicides and pesticides | Crop protection agents |

| Material Science | Modification of polymers for enhanced properties | Functionalized polymers |

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-fluorobenzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific application and the nature of the nucleophiles involved. In pharmaceutical applications, it may interact with biological targets to form active drug molecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and physicochemical properties are influenced by the positions and electronegativities of its halogen substituents. Below is a comparison with key analogs:

Key Observations :

- Positional Effects : The meta- and para-positions of halogens (e.g., Br at C5 vs. C4) influence electronic distribution, altering reactivity in nucleophilic acyl substitution reactions.

- Electronegativity: Fluorine’s high electronegativity (C4) increases the electrophilicity of the carbonyl carbon compared to non-fluorinated analogs like 4-bromobenzoyl chloride .

Physicochemical Properties

While specific data for this compound are unavailable, extrapolations can be made from related compounds:

Notes:

- The addition of fluorine likely lowers the melting point compared to non-fluorinated analogs due to reduced crystal lattice stability .

- Reactivity with nucleophiles (e.g., alcohols, amines) is enhanced compared to 4-bromobenzoyl chloride, making it more versatile in acylations .

Biological Activity

5-Bromo-2-chloro-4-fluorobenzoyl chloride (C₇H₂BrClFO) is an organic compound characterized by the presence of a benzoyl chloride moiety and three halogen substituents: bromine, chlorine, and fluorine. Its unique structure contributes to its reactivity and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Halogenation : Introduction of bromine, chlorine, and fluorine into the benzene ring.

- Acylation : Formation of the benzoyl chloride functional group.

- Purification : Isolation of the final product through recrystallization or chromatography.

The compound is often synthesized as an intermediate in pharmaceutical applications due to its reactive nature, allowing for further functionalization in drug development.

Biological Activity

Research has shown that this compound exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Activity

Studies indicate that compounds with similar structures to this compound possess antimicrobial properties. For instance, halogenated benzoyl derivatives have been evaluated for their effectiveness against various bacterial strains. The presence of halogens can enhance lipophilicity and facilitate membrane penetration, leading to increased antimicrobial efficacy .

2. Anticancer Potential

Research has explored the anticancer potential of halogenated benzoyl derivatives. Compounds structurally related to this compound have shown cytotoxic activity against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The specific interactions with cellular targets are under investigation .

3. Neuroprotective Effects

Recent studies have suggested that similar compounds can exert neuroprotective effects by modulating oxidative stress pathways. For instance, certain derivatives have been shown to up-regulate antioxidant enzymes like heme oxygenase (HO)-1, which plays a critical role in cellular defense against oxidative damage .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics:

- Halogen Substitution : The presence of bromine, chlorine, and fluorine enhances reactivity and biological interactions.

- Benzoyl Chloride Moiety : This functional group is crucial for further chemical modifications that can lead to enhanced biological activities.

Q & A

Q. What are the optimal synthetic routes for 5-bromo-2-chloro-4-fluorobenzoyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation or acyl chloride formation from precursor benzoic acids. Key methods include:

- Thionyl Chloride Route : Reacting 5-bromo-2-chloro-4-fluorobenzoic acid with excess thionyl chloride (SOCl₂) in benzene or dichloromethane under reflux (4–12 hours). Catalysts like N-methylacetamide or DMF are used to enhance reactivity. Yields vary between 70–85% depending on solvent and temperature .

- Oxalyl Chloride Route : Using oxalyl chloride ((COCl)₂) in DMF-catalyzed conditions at 50°C for 1–3 hours. This method often produces higher purity (>95%) due to milder conditions, but requires careful moisture control .

Critical Parameters : - Solvent choice (benzene vs. dichloromethane) affects reaction rate.

- Catalyst concentration (e.g., 1–5 mol% DMF) minimizes side reactions.

Q. How can researchers purify and characterize this compound effectively?

- Methodological Answer :

- Purification : Distillation under reduced pressure (bp ~120–140°C) or recrystallization from dry hexane/ethyl acetate mixtures removes unreacted precursors. For moisture-sensitive batches, column chromatography (silica gel, hexane:EtOAc 9:1) is recommended .

- Characterization :

- NMR : ¹³C NMR shows distinct carbonyl (C=O) peak at ~168–170 ppm, with aromatic C-Br and C-Cl signals between 110–130 ppm .

- FT-IR : Strong C=O stretch at ~1770 cm⁻¹ and C-F/C-Cl stretches at 750–850 cm⁻¹ .

- Melting Point : Typically 45–50°C (varies with purity) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory due to its corrosive nature (GHS Category 1B for skin corrosion) .

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite). Avoid water, which triggers hydrolysis to toxic HCl/HF gases .

- Storage : Keep in airtight, amber glass containers under nitrogen at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How do electronic effects of bromo, chloro, and fluoro substituents influence the reactivity of benzoyl chloride derivatives in nucleophilic acyl substitutions?

- Methodological Answer :

- Electron-Withdrawing Effects : The -Cl and -F groups meta to the carbonyl enhance electrophilicity via inductive effects, accelerating reactions with amines or alcohols. Bromo substituents (para position) exert weaker inductive effects but may sterically hinder certain nucleophiles .

- Kinetic Studies : DFT calculations (e.g., Gaussian 16) show transition-state stabilization is highest for the fluoro-substituted derivative due to its strong electron-withdrawing nature .

- Experimental Validation : Compare reaction rates with aniline in THF; monitor via HPLC to quantify substitution products .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Twinned Crystals : Use SHELXL for refinement with TWIN/BASF commands to model twin domains. High-resolution data (≤1.0 Å) improves accuracy .

- Disordered Halogens : Apply restraints (ISOR/DFIX) to Br/Cl positions. For severe disorder, alternative space groups (e.g., P2₁/c vs. P1̄) should be tested .

- Case Study : A 2024 study resolved Br/Cl positional ambiguity in a similar compound using synchrotron radiation (λ = 0.7 Å) and Hirshfeld surface analysis .

Q. How can computational modeling predict the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate hydrolysis in explicit solvent (water/methanol) using GROMACS. Monitor Cl⁻/F⁻ release rates as stability indicators .

- Quantum Mechanics (QM) : Calculate activation energies for hydrolysis pathways at B3LYP/6-311+G(d,p) level. Polar solvents lower activation barriers by stabilizing transition states .

- Experimental Correlation : Compare predicted half-lives (t₁/₂) with HPLC-measured degradation at pH 2–10. Adjust force fields based on empirical data .

Q. What advanced techniques validate trace impurities in this compound batches?

- Methodological Answer :

- LC-MS/MS : Detect hydrolyzed byproducts (e.g., 5-bromo-2-chloro-4-fluorobenzoic acid) with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Limit of detection (LOD) ≤0.1% .

- NMR Diffusion-Ordered Spectroscopy (DOSY) : Differentiate impurities by molecular weight. For example, residual DMF (δ 2.7–3.0 ppm) shows distinct diffusion coefficients .

- Elemental Analysis : Confirm Br/Cl/F ratios match theoretical values (±0.3% tolerance) .

Q. How do substituent positions affect regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- Buchwald-Hartwig Amination : The -Cl group undergoes preferential substitution with Pd(OAc)₂/Xantphos catalysts, leaving -Br intact for subsequent Suzuki couplings. Steric effects from -F reduce ortho-substitution .

- Kinetic Control : At 80°C in toluene, -Cl reacts 5x faster than -Br (monitored via ¹⁹F NMR). Lower temperatures (<50°C) favor -Br activation .

- Case Study : A 2023 report achieved sequential Cl→NH₂ and Br→Ph substitutions with 90% overall yield using tailored catalyst systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.